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Abstract
8-Iodooct-7-yn-1-ol is a valuable bifunctional molecule containing both a terminal iodoalkyne

and a primary alcohol. This structure makes it a versatile synthetic intermediate, particularly in

cross-coupling reactions and click chemistry, where the iodoalkyne can be readily modified and

the hydroxyl group allows for further functionalization or tethering to other molecules. While a

specific seminal "discovery" of 8-Iodooct-7-yn-1-ol is not prominently documented in the

literature, its synthesis is a logical extension of established methodologies for the preparation

of terminal iodoalkynes from their corresponding terminal alkynes. This guide details the

synthetic route to 8-Iodooct-7-yn-1-ol, starting from a commercially available precursor, and

provides detailed experimental protocols and characterization data based on analogous

reactions.

Synthetic Strategy
The synthesis of 8-Iodooct-7-yn-1-ol is achieved in a two-step sequence, beginning with the

synthesis of the precursor, 7-Octyn-1-ol, followed by the iodination of the terminal alkyne.

Step 1: Synthesis of 7-Octyn-1-ol

The precursor, 7-Octyn-1-ol, can be synthesized from a more readily available internal alkyne,

such as 2-octyn-1-ol, via an "alkyne zipper" reaction. This isomerization reaction involves the
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migration of the triple bond to the terminal position.

Step 2: Iodination of 7-Octyn-1-ol

The terminal alkyne of 7-Octyn-1-ol is then iodinated to yield the final product, 8-Iodooct-7-yn-
1-ol. Several methods are available for the iodination of terminal alkynes. A common and

efficient method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the

presence of a catalyst such as silver nitrate (AgNO₃) or a mild base.

Experimental Protocols
Synthesis of 7-Octyn-1-ol
This protocol is adapted from a known procedure for the alkyne zipper reaction.[1]

Materials:

2-Octyn-1-ol

Sodium hydride (NaH), 50 wt% in mineral oil

1,3-Propanediamine

Hexane, dry

Methanol

Water

Chloroform

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry hexane solution of 1,3-propanediamine (6.5 eq.), add sodium hydride (5.2 eq.) at 60

°C and stir for 10 minutes.
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Cool the reaction mixture to 0 °C and add 2-octyn-1-ol (1.0 eq.).

Allow the reaction to warm to room temperature and stir for 3 hours.

Quench the reaction by the careful addition of methanol, followed by water.

Extract the aqueous mixture with chloroform.

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

Evaporate the solvent in vacuo.

Purify the crude product by column chromatography on silica gel to obtain 7-octyn-1-ol as a

pale yellow oil.

Synthesis of 8-Iodooct-7-yn-1-ol
This proposed protocol is based on general and highly efficient methods for the iodination of

terminal alkynes using N-Iodosuccinimide (NIS) and a catalytic amount of a mild base.[2][3]

Materials:

7-Octyn-1-ol

N-Iodosuccinimide (NIS)

Potassium carbonate (K₂CO₃)

Tetrabutylammonium bromide (TBAB)

Methanol (CH₃OH)

Petroleum ether

Ethyl acetate

Saturated sodium thiosulfate solution

Silica gel for column chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2467789?utm_src=pdf-body
https://www.mdpi.com/2073-4344/14/9/610
https://www.semanticscholar.org/paper/Highly-Efficient-1-Iodination-of-Terminal-Alkynes-Yang-Zhang/a4a7110073b1bb8fe937d055b0bb882af2fb6ab2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2467789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve 7-Octyn-1-ol (1.0 eq.) in methanol (10 mL per 2 mmol of alkyne) in a round-

bottomed flask.

To this solution, add N-Iodosuccinimide (1.1 eq.), potassium carbonate (0.03 eq.), and

tetrabutylammonium bromide (0.03 eq.).

Stir the mixture at 40 °C for 10-30 minutes, monitoring the reaction by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a mixture of petroleum

ether and ethyl acetate as the eluent to yield 8-Iodooct-7-yn-1-ol.

Data Presentation
Reaction Data

Reaction Step
Starting
Material

Product Reagents Yield

1 2-Octyn-1-ol 7-Octyn-1-ol
NaH, 1,3-

Propanediamine
~91%[1]

2 7-Octyn-1-ol
8-Iodooct-7-yn-1-

ol

NIS, K₂CO₃,

TBAB

>90% (expected)

[2]

Spectroscopic Data (Predicted)
The following spectroscopic data for 8-Iodooct-7-yn-1-ol is predicted based on known data for

similar 1-iodoalkynes.
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Data Type 8-Iodooct-7-yn-1-ol

¹H NMR (CDCl₃, 400 MHz)

δ (ppm) ~3.6 (t, 2H, -CH₂OH), ~2.2 (t, 2H, -CH₂-

C≡), ~1.6-1.3 (m, 8H, alkyl chain), ~1.5 (s, 1H, -

OH)

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) ~94 (C-I), ~62 (-CH₂OH), ~32, ~28,

~25, ~18 (alkyl chain), ~6 (C≡C-I)

IR (thin film)
ν (cm⁻¹) ~3350 (br, O-H), ~2930, ~2860 (C-H),

~2170 (C≡C)

Mass Spec (ESI)
m/z [M+Na]⁺ calculated for C₈H₁₃IONa:

274.9903, found: (predicted)

Mandatory Visualizations
Synthesis of 7-Octyn-1-ol Workflow
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Start: 2-Octyn-1-ol

NaH, 1,3-Propanediamine
in Hexane, 60°C -> RT

Alkyne Zipper Reaction
(Isomerization)

Quench (MeOH, H₂O)
Extraction (Chloroform)

Drying (Na₂SO₄)

Column Chromatography
(Silica Gel)

Product: 7-Octyn-1-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 7-Octyn-1-ol.

Synthesis of 8-Iodooct-7-yn-1-ol Workflow
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Start: 7-Octyn-1-ol

NIS, K₂CO₃, TBAB
in Methanol, 40°C

Iodination of
Terminal Alkyne

Quench (Na₂S₂O₃)
Extraction (EtOAc)
Drying (Na₂SO₄)

Column Chromatography
(Silica Gel)

Product: 8-Iodooct-7-yn-1-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 8-Iodooct-7-yn-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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